N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Hypoxia-Selective Cytotoxicity
Research into the reductive chemistry of nitrobenzamide derivatives, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into their selective toxicity for hypoxic cells. This selectivity is attributed to oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, which are more cytotoxic. The reduction process and the toxicity of the reduction products have been extensively studied, providing a basis for further investigations into similar compounds' mechanisms of action in hypoxic tumor cells (Palmer et al., 1995).
Fluorescence Emission and Metal Ion Interaction
The fluorescence emissions of positional isomers of nitrobenzamide derivatives have been studied for their selective reduction upon interaction with various metal ions. This selective interaction, particularly with Cu2+, Fe2+, or Fe3+ ions, highlights the potential use of these compounds in detecting metal ions or studying metal ion interactions at low concentrations (Phukan, Goswami, & Baruah, 2015).
Antimycobacterial Activity
A series of novel nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antitubercular activity. Some derivatives displayed considerable activity, indicating the potential of nitrobenzamide frameworks in developing new antimycobacterial agents (Wang et al., 2019).
Adsorption and Removal of Ni(II) from Aqueous Solutions
Studies on the use of nitrobenzamide derivatives impregnated into hydrous zirconium oxide matrices demonstrate their effectiveness in removing Ni(II) ions from aqueous environments. This application is significant in water treatment and pollution control, showcasing the versatility of nitrobenzamide derivatives in environmental applications (Rahman & Nasir, 2019).
Crystal Engineering and Supramolecular Chemistry
Research into the crystal structures and engineering of compounds involving hydrogen and halogen bonds provides insights into designing new materials and understanding molecular interactions. Studies on 4-nitrobenzamide and similar compounds emphasize the role of these interactions in crystal design and material science applications (Saha, Nangia, & Jaskólski, 2005).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological responses . The exact mode of action would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context within which the compound is acting.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJQZFILHMIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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